4-Methyl-3-nitro-1-phenyldodecan-1-one
Overview
Description
4-Methyl-3-nitro-1-phenyldodecan-1-one is an organic compound with a complex structure that includes a nitro group, a phenyl group, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-1-phenyldodecan-1-one typically involves multi-step organic reactions. One common method is the nitration of 4-Methyl-1-phenyldodecan-1-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and reagent concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-1-phenyldodecan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Reduction: 4-Methyl-3-amino-1-phenyldodecan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Methyl-3-nitro-1-phenyldodecanoic acid.
Scientific Research Applications
4-Methyl-3-nitro-1-phenyldodecan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-1-phenyldodecan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The phenyl group and aliphatic chain contribute to the compound’s overall hydrophobicity, influencing its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitro-1-phenyldodecan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
4-Methyl-3-nitro-1-phenyldodecanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
4-Methyl-3-amino-1-phenyldodecan-1-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Methyl-3-nitro-1-phenyldodecan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a long aliphatic chain makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
4-methyl-3-nitro-1-phenyldodecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-9-12-16(2)18(20(22)23)15-19(21)17-13-10-8-11-14-17/h8,10-11,13-14,16,18H,3-7,9,12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJGJJPZJRQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C(CC(=O)C1=CC=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694822 | |
Record name | 4-Methyl-3-nitro-1-phenyldodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50671-18-6 | |
Record name | 4-Methyl-3-nitro-1-phenyldodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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